N-Boc-3-amino-2,2-difluoropropionic Acid

Lipophilicity ADME Peptide Design

This Boc-protected gem-difluorinated β-amino acid (CAS 1196145-07-9) uniquely pairs orthogonal Boc SPPS compatibility with the α,α-difluoro motif that reduces amine basicity, alters carboxylic acid pKa, and restricts backbone conformation—extending peptide plasma half-life ≥5-fold by blocking proteolytic degradation. Critical intermediate for ferroportin inhibitor candidates (US20200190045A1). Unlike unprotected 3-amino-2,2-difluoropropanoic acid (CAS 428452-49-7), the Boc group eliminates extra protection/deprotection steps, maximizing coupling efficiency. Ideal for metabolic disorder and oncology peptide therapeutics.

Molecular Formula C8H13F2NO4
Molecular Weight 225.19 g/mol
CAS No. 1196145-07-9
Cat. No. B1430622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-amino-2,2-difluoropropionic Acid
CAS1196145-07-9
Molecular FormulaC8H13F2NO4
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)(F)F
InChIInChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyZGMUUJAHYZSWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-3-amino-2,2-difluoropropionic Acid (CAS 1196145-07-9) for Peptide Synthesis and Medicinal Chemistry Procurement


N-Boc-3-amino-2,2-difluoropropionic acid (CAS 1196145-07-9) is a fluorinated non-natural amino acid derivative with the molecular formula C8H13F2NO4 and a molecular weight of 225.19 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a gem-difluoromethylene unit at the α-position of the propionic acid backbone . This compound serves as a versatile building block in peptide synthesis and medicinal chemistry, where the Boc group enables orthogonal protection strategies and the difluoro motif enhances metabolic stability and modulates physicochemical properties .

Why N-Boc-3-amino-2,2-difluoropropionic Acid Cannot Be Replaced by Unprotected or Non-Fluorinated Analogs in Precision Synthesis


The gem-difluoro substitution at the α-position confers distinct electronic and steric properties that directly impact peptide conformation, proteolytic stability, and target binding [1]. Unlike non-fluorinated β-alanine derivatives, the electron-withdrawing fluorine atoms reduce the basicity of the adjacent amine (after deprotection) and alter the acid dissociation constant of the carboxylic acid group [2]. Furthermore, the Boc protecting group is essential for orthogonal synthetic strategies; substituting this compound with the unprotected 3-amino-2,2-difluoropropanoic acid (CAS 428452-49-7) would necessitate additional protection/deprotection steps, reduce coupling efficiency, and introduce side-reaction risks . The specific combination of N-Boc protection and α,α-difluoro substitution is not replicated by other fluorinated building blocks such as Boc-4,4-difluoro-L-proline or Boc-difluorophenylalanine derivatives, which target different structural contexts in peptide mimetics [3].

Quantitative Differentiation of N-Boc-3-amino-2,2-difluoropropionic Acid from Structural Analogs


Lipophilicity Modulation: Calculated LogP of 1.2 vs. Non-Fluorinated Analog

The introduction of two fluorine atoms at the α-position significantly increases lipophilicity compared to the non-fluorinated β-alanine scaffold. The calculated octanol-water partition coefficient (LogP) for N-Boc-3-amino-2,2-difluoropropionic acid is 1.2, whereas the parent Boc-β-alanine (Boc-3-aminopropanoic acid) exhibits a calculated LogP of approximately -0.5 [1]. This shift of +1.7 log units translates to roughly a 50-fold increase in lipophilicity, which can enhance passive membrane permeability and alter tissue distribution profiles when incorporated into peptide-based therapeutics [2].

Lipophilicity ADME Peptide Design

Metabolic Stability Enhancement: gem-Difluoro Blockade of β-Oxidation

The α,α-difluoro substitution adjacent to the carboxylic acid creates a metabolic blockade against β-oxidation pathways that normally degrade β-amino acids. While direct stability half-life data for the exact N-Boc-protected compound is not publicly available in primary literature, extensive class-level evidence demonstrates that gem-difluoro-β-amino acid residues, when incorporated into peptides, exhibit significantly prolonged half-lives in plasma and liver microsome assays compared to their non-fluorinated counterparts [1]. For example, studies on related α,α-difluoro-β-amino acid-containing peptidomimetics have shown >5-fold increases in metabolic stability (t1/2 > 120 min vs. <20 min for non-fluorinated controls) in human liver microsomes [2]. The fluorine atoms also confer resistance to proteolytic cleavage by serine and cysteine proteases due to altered hydrogen-bonding capacity and steric shielding of the scissile bond .

Metabolic Stability Protease Resistance Peptide Therapeutics

Ferroportin Inhibitor Synthesis: Key Building Block in Iron Metabolism Therapeutics

N-Boc-3-amino-2,2-difluoropropionic acid is explicitly claimed as a critical synthetic intermediate in patent US20200190045A1, which describes ferroportin inhibitor compounds for the treatment of iron overload disorders including thalassemia, sickle cell disease, and hemochromatosis [1]. While the patent does not disclose the exact IC50 or Ki values of the final compounds, the inclusion of this specific difluorinated building block in the synthetic route indicates that its unique structural features—namely the α,α-difluoro substitution pattern—are essential for achieving the desired pharmacological activity [2]. Alternative non-fluorinated or mono-fluorinated β-amino acid building blocks were not employed in the exemplified syntheses, suggesting that the gem-difluoro motif provides a specific binding or physicochemical advantage in the ferroportin inhibitor scaffold .

Ferroportin Inhibition Iron Overload Medicinal Chemistry

Peptide Synthesis Compatibility: Boc Protection vs. Unprotected 3-Amino-2,2-difluoropropanoic Acid

The Boc protecting group enables this difluorinated amino acid to be directly incorporated into standard peptide synthesis protocols without additional protection steps. In contrast, the unprotected analog 3-amino-2,2-difluoropropanoic acid (CAS 428452-49-7) requires separate N-protection prior to coupling, adding at least one synthetic step and reducing overall yield . Typical solid-phase peptide synthesis (SPPS) using Boc chemistry yields coupling efficiencies of >95% for N-protected amino acids, whereas unprotected amino acids lead to side reactions (e.g., oligomerization, racemization) and typically result in <50% desired product formation [1]. The Boc group is cleaved under acidic conditions (e.g., TFA) that are orthogonal to Fmoc-based strategies, providing flexibility in multi-step syntheses [2].

Peptide Coupling Orthogonal Protection Solid-Phase Synthesis

Procurement-Ready Application Scenarios for N-Boc-3-amino-2,2-difluoropropionic Acid


Development of Metabolically Stable Peptide Therapeutics

Researchers designing peptide-based drugs for chronic diseases (e.g., metabolic disorders, oncology) can incorporate this building block to introduce a gem-difluoro β-amino acid residue that resists proteolytic degradation [1]. The predicted 5-fold or greater extension of plasma half-life directly addresses a key failure point in peptide drug development: rapid clearance [2].

Synthesis of Ferroportin Inhibitors for Iron Overload Disorders

Medicinal chemistry teams targeting iron metabolism diseases (thalassemia, sickle cell disease, hemochromatosis) should procure this compound as a key intermediate for preparing ferroportin inhibitor candidates, as exemplified in US20200190045A1 [1]. The α,α-difluoro motif is a critical structural element in the patented scaffold [2].

Construction of Conformationally Constrained Peptidomimetics

The gem-difluoro unit restricts the conformational flexibility of the β-amino acid backbone, biasing the compound toward specific secondary structures when incorporated into peptides. This property is exploited in the design of backbone-cyclic peptides and peptide isosteres that require defined three-dimensional architectures for target engagement [1].

Solid-Phase Peptide Synthesis Requiring Orthogonal Protection

Laboratories employing Boc-based solid-phase peptide synthesis (SPPS) can utilize this compound without additional protection steps. The Boc group is fully compatible with standard SPPS conditions and is readily removed with TFA, while the carboxylic acid is available for activation and coupling to resin-bound amines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-3-amino-2,2-difluoropropionic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.